molecular formula C30H36N2O4 B1249875 cortistatin B CAS No. 882976-96-7

cortistatin B

Cat. No. B1249875
CAS RN: 882976-96-7
M. Wt: 488.6 g/mol
InChI Key: UOILBRZCKBLNDS-KMWHWPCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortistatin B is a member of the class of cortistatins that is cortistatin A in which the hydrogen at the 16beta position has been replaced by a hydroxy group. It is a member of cortistatins, a diol and a secondary alcohol. It derives from a cortistatin A.

Scientific Research Applications

1. Anti-inflammatory and Immunomodulatory Effects

Cortistatin has demonstrated significant anti-inflammatory and immunomodulatory properties. In a study by González-Rey et al. (2006), cortistatin was found to reduce the production of inflammatory mediators by endotoxin-activated macrophages and protected against lethality in various murine models of endotoxemia. This indicates its potential as an immunomodulatory factor capable of deactivating inflammatory responses, potentially applicable in human septic shock treatment (González-Rey et al., 2006).

2. Therapeutic Potential in Neurological Disorders

Cortistatin's role in neurological disorders has been explored, particularly in multiple sclerosis. Souza-Moreira et al. (2013) found that cortistatin reduced the severity and incidence of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, by reducing autoimmune and inflammatory responses. This suggests its potential therapeutic application in treating multiple sclerosis and other neuro-immune disorders (Souza-Moreira et al., 2013).

3. Application in Inflammatory Bowel Disease

Research by González-Rey et al. (2006) demonstrated cortistatin's therapeutic effectiveness in a murine model of colitis, suggesting its application in treating Crohn's disease and other Th1-mediated inflammatory diseases. Cortistatin was shown to down-regulate inflammatory and autoimmune responses, highlighting its potential as a multi-step therapeutic agent for inflammatory bowel diseases (González-Rey et al., 2006).

4. Potential in Cancer Therapy

Cortistatin has been investigated for its potential in cancer therapy. A study by Christy et al. (2021) using a network pharmacology approach identified cortistatin as a promising agent in cancer treatment, particularly noting its effects on various cancer-related pathways and targets. This research provides insights into developing new cancer therapy strategies using cortistatin (Christy et al., 2021).

5. Cardiovascular Protection

Cortistatin has been identified as a potential cardiovascular protective peptide. Liang et al. (2019) highlighted its role in reducing myocardial damage, inhibiting autoimmune myocarditis, and alleviating vascular smooth muscle cell proliferation, suggesting its applicability in preventing and treating cardiovascular diseases (Liang et al., 2019).

properties

CAS RN

882976-96-7

Molecular Formula

C30H36N2O4

Molecular Weight

488.6 g/mol

IUPAC Name

(1S,2R,4S,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-4,12,13-triol

InChI

InChI=1S/C30H36N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22-27,33-35H,8-10,14-15H2,1-3H3/t22-,23-,24+,25-,26+,27+,28-,29+,30+/m0/s1

InChI Key

UOILBRZCKBLNDS-KMWHWPCOSA-N

Isomeric SMILES

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1C[C@@H]([C@@H]2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Canonical SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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